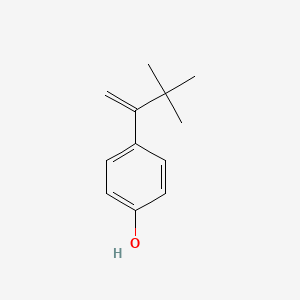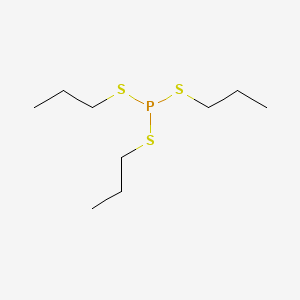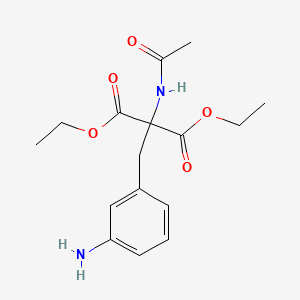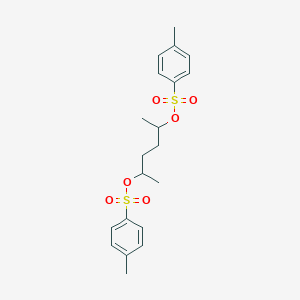
Hexane-2,5-diyl bis(4-methylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexane-2,5-diyl bis(4-methylbenzenesulfonate) is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of two 4-methylbenzenesulfonate groups attached to a hexane backbone at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-2,5-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of hexane-2,5-diol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Starting Materials: Hexane-2,5-diol and p-toluenesulfonyl chloride.
Reaction Conditions: Anhydrous pyridine as a solvent, reaction temperature around 0°C initially, followed by room temperature.
Procedure: The p-toluenesulfonyl chloride is added dropwise to a solution of hexane-2,5-diol in pyridine at 0°C. The reaction mixture is then stirred at room temperature for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of Hexane-2,5-diyl bis(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Hexane-2,5-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form hexane-2,5-diol and other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids and other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted hexane derivatives.
Reduction: Hexane-2,5-diol and related alcohols.
Oxidation: Sulfonic acids and other oxidized derivatives.
科学的研究の応用
Hexane-2,5-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Hexane-2,5-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a leaving group in substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms at the 2 and 5 positions more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into molecules.
類似化合物との比較
Similar Compounds
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Similar structure but with an ethane backbone.
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): Similar structure but with sulfonate groups at the 1 and 6 positions.
Uniqueness
Hexane-2,5-diyl bis(4-methylbenzenesulfonate) is unique due to the specific positioning of the sulfonate groups, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for selective reactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
6278-68-8 |
|---|---|
分子式 |
C20H26O6S2 |
分子量 |
426.6 g/mol |
IUPAC名 |
5-(4-methylphenyl)sulfonyloxyhexan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H26O6S2/c1-15-5-11-19(12-6-15)27(21,22)25-17(3)9-10-18(4)26-28(23,24)20-13-7-16(2)8-14-20/h5-8,11-14,17-18H,9-10H2,1-4H3 |
InChIキー |
SNJPXWHJRLGQKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
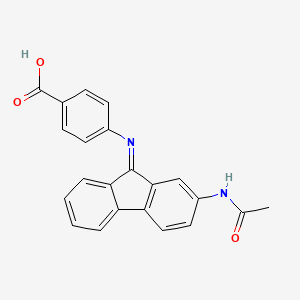
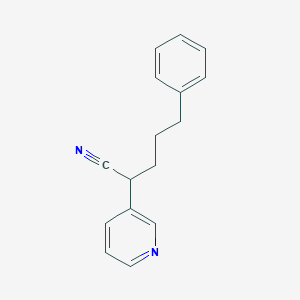
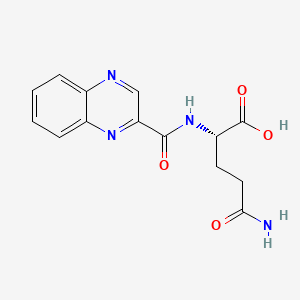


![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
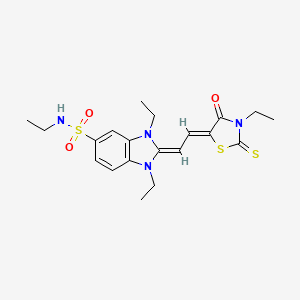
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
